![molecular formula C11H14N2 B2877538 (1-Ethylindol-3-yl)methanamine CAS No. 938305-89-6](/img/structure/B2877538.png)
(1-Ethylindol-3-yl)methanamine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “(1-Ethylindol-3-yl)methanamine” is represented by the InChI code: 1S/C11H14N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2,7,12H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “(1-Ethylindol-3-yl)methanamine” are not available, indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Physical And Chemical Properties Analysis
“(1-Ethylindol-3-yl)methanamine” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Pharmacology
Antimicrobial and Antitubercular Agent: Derivatives of indole, such as “(1-Ethylindol-3-yl)methanamine”, have been studied for their potential as antimicrobial and antitubercular agents. These compounds have shown preliminary in vitro antibacterial and antifungal activity, and have been screened for activity against Mycobacterium tuberculosis .
Biochemistry
Biological Activity Modulation: Indole derivatives are known for their diverse biological activities. They are involved in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and anticholinesterase activities. This makes “(1-Ethylindol-3-yl)methanamine” a candidate for research into modulating these biological pathways .
Medicinal Chemistry
Drug Development: The indole scaffold is a common feature in many synthetic drug molecules. It binds with high affinity to multiple receptors, which is helpful in developing new therapeutic agents. Research into “(1-Ethylindol-3-yl)methanamine” could contribute to the synthesis of new drugs with improved efficacy .
Organic Synthesis
Synthetic Intermediate: Indole derivatives are significant in the synthesis of complex organic molecules. “(1-Ethylindol-3-yl)methanamine” can serve as an intermediate in the synthesis of biologically active compounds, potentially aiding in the treatment of various disorders .
Material Science
Chemical Engineering: While specific applications in material science are not directly mentioned, indole derivatives like “(1-Ethylindol-3-yl)methanamine” could be investigated for their properties in the development of new materials or chemical processes .
Environmental Science
Pollutant Degradation: Nanozymes with catalytic activities are being researched for environmental pollutant detection and treatment. As a stable and multifunctional compound, “(1-Ethylindol-3-yl)methanamine” might be explored for its potential use in nanozyme-based environmental applications .
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to methenamine , which is a urinary tract antiseptic and antibacterial drug .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Pharmacokinetics
The compound is predicted to have a boiling point of 3297±170 °C and a density of 109±01 g/cm3 .
Result of Action
One study showed that a compound with a similar indole structure showed significant spla 2 inhibition activity .
Action Environment
As with methenamine, the ph of the environment could potentially influence its action .
properties
IUPAC Name |
(1-ethylindol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDDNLHZSJKVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethylindol-3-yl)methanamine |
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